molecular formula C11H14O4 B8672574 methyl 2-hydroxy-3-propan-2-yloxybenzoate

methyl 2-hydroxy-3-propan-2-yloxybenzoate

Cat. No.: B8672574
M. Wt: 210.23 g/mol
InChI Key: FGKBJWUWISADJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 2-hydroxy-3-propan-2-yloxybenzoate is an organic compound with the molecular formula C11H14O4 and a molecular weight of 210.23 g/mol . It is a derivative of benzoic acid and is known for its unique chemical structure, which includes a hydroxyl group and a propan-2-yloxy group attached to the benzene ring. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

methyl 2-hydroxy-3-propan-2-yloxybenzoate can be synthesized through the esterification of 2-hydroxy-3-(propan-2-yloxy)benzoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of methyl 2-hydroxy-3-(propan-2-yloxy)benzoate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

methyl 2-hydroxy-3-propan-2-yloxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

methyl 2-hydroxy-3-propan-2-yloxybenzoate is utilized in several scientific research fields:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 2-hydroxy-3-(propan-2-yloxy)benzoate exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The hydroxyl and ester groups play a crucial role in these interactions, contributing to the compound’s overall reactivity and efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 2-hydroxy-3-propan-2-yloxybenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

methyl 2-hydroxy-3-propan-2-yloxybenzoate

InChI

InChI=1S/C11H14O4/c1-7(2)15-9-6-4-5-8(10(9)12)11(13)14-3/h4-7,12H,1-3H3

InChI Key

FGKBJWUWISADJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1O)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2,2-dimethyl-8-(propan-2-yloxy)-4H-1,3-benzodioxin-4-one (123b, 1.40 g, 5.92 mmol) in methanol (12 mL) was treated with sodium methoxide in methanol (0.5 M, 24 mL, 12 mmol) and stirred at room temperature for 3 hours, 40 minutes. The solvents were evaporated and the residue partitioned between ammonium chloride solution (sat., aq., 20 mL) and ethyl acetate (2×30 mL). The combined organic extracts were dried over magnesium sulfate, filtered, and concentrated under vacuum to give methyl 2-hydroxy-3-(propan-2-yloxy)benzoate (123c, 1.24 g, 93% yield) as a colorless liquid.
Name
2,2-dimethyl-8-(propan-2-yloxy)-4H-1,3-benzodioxin-4-one
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One

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